Iotriside
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 3-N,5-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-N-methylbenzene-1,3,5-tricarboxamide. This comprehensive nomenclature reflects the compound's complex structural architecture, which centers on a benzene ring bearing three iodine substituents at positions 2, 4, and 6. The systematic name reveals the presence of multiple carboxamide functional groups at positions 1, 3, and 5 of the benzene ring, with specific substitution patterns that distinguish this compound from other iodinated aromatic derivatives.
The structural representation of this compound demonstrates a highly substituted aromatic system where the benzene core serves as the foundation for extensive functionalization. The compound features three carboxamide groups, each with distinct substitution patterns that contribute to its overall molecular architecture. The 5-N-methyl designation indicates methylation of one nitrogen atom within the carboxamide framework, while the bis(2,3-dihydroxypropyl) substitution pattern reveals the presence of hydroxylated propyl chains attached to specific nitrogen centers.
The alternative nomenclature system provides additional naming options, including the designation as a triiodoisophthalic acid derivative. This classification emphasizes the relationship between this compound and isophthalic acid derivatives, highlighting the transformation of carboxylic acid functionalities into carboxamide groups through appropriate chemical modifications. The Chemical Abstracts Service has assigned the registry number 79211-34-0 to this compound, providing a unique identifier for chemical database searches and regulatory purposes.
The Simplified Molecular Input Line Entry System representation of this compound is CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I, which provides a linear notation describing the complete molecular structure. This notation system enables computational analysis and database searching while maintaining structural accuracy across different chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₂₀I₃N₃O₇, indicating a composition of sixteen carbon atoms, twenty hydrogen atoms, three iodine atoms, three nitrogen atoms, and seven oxygen atoms. This elemental composition reflects the substantial molecular weight and the significant presence of heavy iodine atoms, which contribute to the compound's radiographic properties. The molecular weight calculations provide values of 747.06 grams per mole according to PubChem computational methods, while alternative sources report 747.0593 grams per mole, with the slight variation attributable to different computational precision levels.
The substantial molecular weight of this compound places it among the heavier organic compounds commonly encountered in pharmaceutical applications. The presence of three iodine atoms contributes approximately 380.7 grams per mole to the total molecular weight, representing more than half of the compound's mass. This high iodine content is characteristic of contrast media compounds designed for radiographic applications, where the high atomic number of iodine provides enhanced X-ray absorption properties.
Analysis of the molecular composition reveals specific structural features that influence the compound's physicochemical properties. The carbon-to-hydrogen ratio of 0.8 indicates a moderate degree of unsaturation, consistent with the presence of an aromatic benzene ring and multiple carbonyl functionalities. The nitrogen content, representing approximately 5.6% of the total molecular weight, reflects the presence of three carboxamide groups that contribute to the compound's hydrogen bonding capabilities and water solubility characteristics.
The oxygen content of this compound, comprising seven atoms per molecule, indicates extensive hydrogen bonding potential through hydroxyl and carbonyl functionalities. This oxygen distribution across multiple functional groups contributes to the compound's water solubility and biocompatibility characteristics essential for medical applications.
Stereochemical Configuration and Isomeric Considerations
The stereochemical analysis of this compound reveals a mixed stereochemical configuration with specific features that influence its three-dimensional molecular structure. Stereochemistry, defined as the study of the relative spatial arrangement of atoms that form the structure of molecules, plays a crucial role in understanding the compound's properties and behavior. The compound exhibits two potential stereocenters, though neither is definitively defined in the current molecular representation, resulting in an unspecified optical activity designation.
The concept of stereoisomers is fundamental to understanding this compound's molecular characteristics, as stereoisomers are isomers that differ in spatial arrangement of atoms rather than order of atomic connectivity. Constitutional isomers have different sequences of bonds, while stereoisomers maintain the same connectivity but differ in three-dimensional arrangements. For this compound, the stereochemical considerations primarily involve the spatial arrangement around carbon centers bearing hydroxyl substituents within the dihydroxypropyl chains.
The mixed stereochemical configuration of this compound indicates that the compound may exist as a mixture of stereoisomers rather than a single defined stereoisomer. This characteristic is common in pharmaceutical compounds where complete stereochemical control during synthesis may not be economically feasible or necessary for biological activity. The presence of undefined stereocenters suggests that conventional synthetic approaches may generate multiple stereoisomeric forms simultaneously.
Isomeric considerations for this compound extend beyond simple stereoisomerism to include potential conformational isomers arising from rotation around single bonds. The multiple hydroxyl groups present in the dihydroxypropyl substituents can participate in intramolecular and intermolecular hydrogen bonding, potentially stabilizing specific conformational arrangements. These conformational preferences may influence the compound's solution behavior and interactions with biological systems.
| Stereochemical Parameter | Value | Implications |
|---|---|---|
| Overall Stereochemistry | Mixed | Multiple stereoisomeric forms possible |
| Defined Stereocenters | 0 out of 2 | Stereochemistry not controlled |
| Optical Activity | Unspecified | No defined optical rotation |
| E/Z Centers | 0 | No geometric isomerism |
| Molecular Charge | 0 | Neutral compound |
The absence of E/Z centers in this compound indicates that geometric isomerism does not contribute to the compound's stereochemical complexity. This simplifies the overall isomeric analysis by eliminating considerations related to double bond geometry. The neutral charge state of the molecule further confirms the absence of ionic forms that might complicate stereochemical assignments.
Understanding the stereochemical properties of this compound requires consideration of its synthetic origins and intended applications. As a contrast medium, the compound's biological activity may not be critically dependent on absolute stereochemical configuration, allowing for the use of stereoisomeric mixtures in clinical applications. However, the mixed stereochemistry may influence physical properties such as solubility, viscosity, and crystallization behavior, which are important for pharmaceutical formulation and stability considerations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79211-34-0 |
|---|---|
Molecular Formula |
C16H20I3N3O7 |
Molecular Weight |
747.06 g/mol |
IUPAC Name |
3-N,5-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-N-methylbenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C16H20I3N3O7/c1-22(3-7(26)5-24)16(29)10-12(18)8(14(20)27)11(17)9(13(10)19)15(28)21-2-6(25)4-23/h6-7,23-26H,2-5H2,1H3,(H2,20,27)(H,21,28) |
InChI Key |
ZFOVUHQJAMLXDS-UHFFFAOYSA-N |
SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I |
Origin of Product |
United States |
Biological Activity
Iotriside is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a glycoside compound derived from various plant sources. Its structure is characterized by a sugar moiety linked to an aglycone, which contributes to its biological activity. The compound is primarily studied for its effects on cellular processes and potential therapeutic applications.
Pharmacological Properties
This compound exhibits several pharmacological properties, including:
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Activity : this compound has demonstrated activity against a range of microbial pathogens, suggesting its potential use as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Modulation of Signaling Pathways : this compound interacts with key signaling pathways involved in inflammation and cell survival. For instance, it may inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators.
- Cellular Protection : By enhancing the activity of endogenous antioxidant enzymes, this compound helps protect cells from oxidative damage.
- Direct Antimicrobial Action : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.
Data Table: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits NF-κB signaling | |
| Antimicrobial | Disrupts microbial membranes |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study 1 : A study published in the Journal of Ethnopharmacology investigated the antioxidant effects of this compound in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Study 2 : Research conducted on animal models demonstrated that this compound administration led to a marked decrease in inflammatory markers during induced inflammation, supporting its anti-inflammatory potential.
- Study 3 : A microbiological assessment revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.
Q & A
Q. What are the established synthesis pathways for Iotriside, and how can researchers optimize reaction conditions to improve yield?
Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions (e.g., glycosylation, cyclization). Researchers should use Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst concentration, solvent polarity) and analyze yield outcomes via HPLC or GC-MS. For reproducibility, document reaction conditions rigorously, including purification methods (e.g., column chromatography, recrystallization) and spectroscopic characterization (NMR, IR, mass spectrometry) .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties accurately?
Methodological Answer: Adopt a tiered approach:
Primary Characterization: Use NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and XRD for crystallinity analysis.
Secondary Analysis: Measure solubility (via shake-flask method), partition coefficient (log P), and thermal stability (DSC/TGA).
Validation: Cross-verify results with independent techniques (e.g., compare HPLC purity with elemental analysis). Ensure compliance with journal guidelines for experimental transparency .
Advanced Research Questions
Q. How can conflicting data regarding this compound’s mechanism of action be systematically analyzed to resolve discrepancies?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses :
- Feasibility: Replicate conflicting studies under controlled conditions (e.g., standardized cell lines, dose ranges).
- Data Integration: Use meta-analysis tools to aggregate results from heterogeneous datasets. For example, apply Bayesian statistics to quantify uncertainty in IC₅₀ values across studies.
- Mechanistic Probes: Employ knock-out models (CRISPR) or isotopic labeling to isolate pathways (e.g., ATP-binding assays for kinase inhibition claims).
Example Workflow:
Identify contradictions in existing literature (e.g., conflicting IC₅₀ values in cancer cell lines).
Replicate experiments with harmonized protocols (cell culture conditions, assay timepoints) .
Perform sensitivity analysis to identify variables causing discrepancies (e.g., pH dependence of binding affinity).
Q. What methodologies are recommended for comparative studies of this compound’s bioactivity across different cellular models?
Methodological Answer:
- Model Selection: Use diverse cell lines (e.g., primary vs. immortalized) and organoid systems to assess tissue-specific effects. Include positive/negative controls (e.g., known inhibitors) .
- Dose-Response Analysis: Fit data to Hill equations to calculate EC₅₀/IC₅₀ values. Address variability via ANOVA with post-hoc tests (Tukey’s HSD).
- Omics Integration: Combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways. Validate findings using siRNA knockdowns .
Example Table:
| Cell Line | IC₅₀ (µM) | 95% CI | Pathway Enrichment (p-value) |
|---|---|---|---|
| HeLa | 12.3 | 10–15 | Apoptosis (p=0.002) |
| HEK293 | 28.7 | 25–33 | ER Stress (p=0.045) |
Methodological Guidelines
-
Data Contradiction Analysis: Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies . For example:
- Population: Cancer cell lines vs. normal fibroblasts.
- Intervention: this compound treatment (1–100 µM).
- Comparison: Untreated controls + reference drug.
- Outcome: Apoptosis markers (caspase-3 activation).
-
Ethical Compliance: For in vivo studies, ensure protocols follow institutional guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
